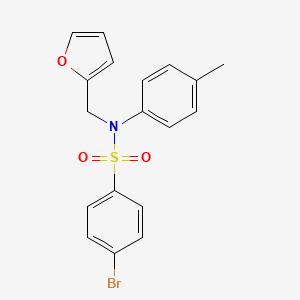

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUFIOSOYOBFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

Nucleophilic Substitution Reaction: The starting material, 4-bromobenzenesulfonyl chloride, reacts with furan-2-ylmethanamine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide.

N-Arylation Reaction: The intermediate is then subjected to N-arylation with p-toluidine under palladium-catalyzed conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The furan ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions involving the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.

Major Products:

Substitution Products: Derivatives with different substituents replacing the bromine atom.

Oxidation Products: Oxidized forms of the furan ring, such as furan-2,5-dione.

Reduction Products: Reduced forms of the sulfonamide group, potentially leading to amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Research indicates that sulfonamides, including derivatives like 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide, can act as effective inhibitors of certain enzymes and receptors involved in disease processes.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that compounds in this class can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism suggests that this compound could be evaluated for its antimicrobial efficacy against various pathogens.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with cellular targets, leading to increased cytotoxicity against specific cancer cell lines.

Interaction Mechanisms

Understanding the interaction mechanisms between this compound and biological targets is crucial for its therapeutic application.

Binding Affinity Studies

Biophysical studies utilizing techniques such as fluorescence spectroscopy have been employed to assess the binding affinity of this compound to serum proteins like human serum albumin (HSA). These studies indicate that the compound interacts through hydrophobic and hydrogen bonding interactions, which are essential for its pharmacokinetic profile.

Computational Modeling

Molecular docking studies can provide insights into the binding sites and affinities of this compound with various biological macromolecules. Such computational analyses help predict how structural modifications might enhance or diminish its biological activity.

Case Studies and Research Findings

The following table summarizes key studies related to the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent. |

| Study B | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines, indicating possible therapeutic use in oncology. |

| Study C | Binding Affinity | Utilized fluorescence spectroscopy to reveal moderate binding affinity to human serum albumin, indicating favorable pharmacokinetics. |

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The furan ring and p-tolyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Alkyl vs. N-Aryl Substitutions

- 4-Bromo-N-ethylbenzenesulfonamide and 4-bromo-N-propylbenzenesulfonamide () feature simple alkyl chains (ethyl, propyl) instead of aromatic groups. These substitutions reduce steric bulk and hydrophobicity compared to the target compound’s furan-2-ylmethyl and p-tolyl groups. Alkyl derivatives may exhibit lower binding affinity in biological systems due to reduced π-π interactions .

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide () replaces the p-tolyl group with a nitro-substituted aryl ring. This contrasts with the electron-donating methyl group in the p-tolyl moiety of the target compound, which may improve lipophilicity .

Heterocyclic Substitutions

- 4-Bromo-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide () introduces a methyl group on the furan ring.

- N-(4-Fluorobenzyl)-4-methyl-N-(p-tolyl)benzenesulfonamide () replaces the furan with a fluorobenzyl group. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas the furan’s oxygen atom may participate in hydrogen bonding or dipole interactions .

Halogen and Aromatic Ring Modifications

Bromine vs. Fluorine Substitutions

- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide () substitutes bromine with fluorine at the benzene ring’s para position. Fluorine’s smaller atomic radius reduces steric effects but increases electronegativity, leading to tighter molecular packing and altered dihedral angles between aromatic rings (e.g., 16.3° for Br vs. 8.5° for F in related compounds) . Bromine’s polarizability may enhance van der Waals interactions in the target compound.

Chlorine and Nitro Derivatives

- 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide and 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide () demonstrate how halogen positioning influences electronic properties. Chlorine’s electron-withdrawing effect at meta positions could reduce electron density at the sulfonamide sulfur, affecting reactivity .

Structural Complexity and Pharmacological Potential

- 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide () incorporates a triazole-thioether-phenoxyethyl chain, drastically increasing molecular weight and complexity. Such modifications may improve target specificity but reduce synthetic accessibility and oral bioavailability compared to the simpler furan/p-tolyl derivative .

Comparative Data Tables

Table 1. Substituent Effects on Physicochemical Properties

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structure that includes a bromine atom, a furan ring, and a p-tolyl group attached to a benzenesulfonamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- IUPAC Name : 4-bromo-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide

- Molecular Formula : C18H16BrN O3S

- Molecular Weight : 380.188 g/mol

- CAS Number : 380188-35-2

Synthesis

The synthesis of this compound typically involves:

- Nucleophilic Substitution Reaction : Reacting 4-bromobenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base (e.g., triethylamine).

- N-Arylation Reaction : Subjecting the intermediate to N-arylation with p-toluidine under palladium-catalyzed conditions.

These methods are optimized for both laboratory and industrial production, ensuring high yield and purity.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. The specific mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential in the bacterial biosynthetic pathway.

Anticancer Potential

Research indicates that sulfonamide derivatives exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tumor growth in vitro and in vivo models. The furan ring and the p-tolyl group may enhance the binding affinity to specific cancer-related targets.

Enzyme Inhibition Studies

The compound has been utilized as a probe in enzyme inhibition studies. Its sulfonamide group mimics natural substrates, allowing it to interact with various enzymes and receptors. This interaction can lead to significant biological effects, including modulation of metabolic pathways.

Study on Enzyme Interaction

A recent study investigated the interaction of this compound with human serum albumin (HSA). Using multi-spectroscopic techniques, researchers found that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, indicating its potential for therapeutic applications due to improved bioavailability.

Pharmacokinetic Insights

Pharmacokinetic studies suggest that this compound exhibits favorable drug-like properties, including moderate binding constants with plasma proteins. However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were noted, necessitating further investigation into its safety profile.

Comparative Activity Table

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Binding Affinity |

|---|---|---|---|---|

| This compound | Structure | Moderate | High | Moderate |

| 4-chloro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide | Similar | Low | Moderate | Low |

| 4-bromo-N-(phenyl)benzenesulfonamide | Similar | High | Low | High |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonylation of the amine precursor, followed by bromination. For purity optimization:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Recrystallize the final product from a hexane/ethyl acetate mixture to achieve >95% purity, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Confirm substitution patterns (e.g., furan methylene protons at δ 4.3–4.6 ppm, aromatic protons for p-tolyl group at δ 7.1–7.3 ppm) .

- HRMS : Verify molecular weight (expected [M+Na]+ peak at ~450–470 m/z range, depending on isotopic bromine distribution) .

- FT-IR : Identify sulfonamide S=O stretches (1360–1160 cm⁻¹) and furan C-O-C vibrations (1250–1000 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis kinetic assays.

- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the sulfonamide’s conformation be resolved?

- X-ray crystallography : Resolve spatial arrangement (e.g., dihedral angles between benzene rings and furan) to confirm steric effects from the bulky p-tolyl group .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate rotational barriers or dynamic disorder .

- Variable-temperature NMR : Detect conformational flexibility by observing signal broadening at elevated temperatures .

Q. What strategies mitigate challenges in regioselective bromination of the benzenesulfonamide core?

- Directed ortho-bromination : Use Lewis acids (e.g., AlCl3) to direct bromine to the para position relative to the sulfonamide group.

- Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) with trimethylsilyl chloride to prevent undesired bromination .

- Radical bromination : Employ N-bromosuccinimide (NBS) under UV light for controlled selectivity, as seen in brominated sulfonamide derivatives .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Analog synthesis : Modify substituents (e.g., replace bromine with chlorine, vary p-tolyl with nitro groups) and compare bioactivity .

- Molecular docking : Map binding interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina or Schrödinger Suite .

- Pharmacophore modeling : Identify essential structural features (e.g., sulfonamide moiety, bromine’s electronic effects) using MOE or Discovery Studio .

Q. What analytical methods are recommended to resolve discrepancies in solubility and stability profiles?

- HPLC-DAD/MS : Detect degradation products under stress conditions (heat, UV light, pH extremes).

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may falsely indicate low solubility .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C expected for sulfonamides) .

Methodological Notes

- Crystallography : Use SHELX or Olex2 for structure refinement; prioritize low R-factor (<0.05) and high completeness (>98%) datasets .

- Data contradiction : Cross-validate NMR and crystallography results with computational models to address artifacts (e.g., dynamic effects in solution vs. solid state) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.